molecular formula C21H24N2O2 B2759142 N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide CAS No. 2418678-76-7

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide

Cat. No.: B2759142
CAS No.: 2418678-76-7
M. Wt: 336.435
InChI Key: WULNGFJNAJSCFS-UHFFFAOYSA-N
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Description

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide is an organic compound belonging to the class of benzamides. This compound features a benzamide moiety linked to a benzyl group, with a cyclobutylaziridinylmethoxy substituent. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide typically involves the condensation of benzylamine with 3-[(1-cyclobutylaziridin-2-yl)methoxy]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The cyclobutylaziridinylmethoxy group is believed to play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Lacks the cyclobutylaziridinylmethoxy group, resulting in different bioactivity.

    N-Benzyl-3-methoxybenzamide: Similar structure but without the aziridinyl group.

    N-Benzyl-3-cyclobutylbenzamide: Similar structure but without the aziridinylmethoxy group.

Uniqueness

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide is unique due to the presence of the cyclobutylaziridinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a bioactive compound in various research applications.

Properties

IUPAC Name

N-benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(22-13-16-6-2-1-3-7-16)17-8-4-11-20(12-17)25-15-19-14-23(19)18-9-5-10-18/h1-4,6-8,11-12,18-19H,5,9-10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNGFJNAJSCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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